Mozavaptan, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mozavaptan, (S)- is a vasopressin receptor antagonist marketed by Otsuka. It is primarily used in Japan for the treatment of hyponatremia, which is a condition characterized by low blood sodium levels. This condition is often caused by the syndrome of inappropriate antidiuretic hormone (SIADH) due to antidiuretic hormone (ADH) producing tumors .
准备方法
The preparation of Mozavaptan involves several synthetic routes. One method includes dissolving reactants such as 5-dimethylamino-2,3,4,5-tetrahydro-1H-benzodiazepine and 4-(ortho-methyl-benzamido) benzoyl chloride in an alkylogen solvent. An anhydrous aprotic solvent dissolved with a silver salt is then added to the mixture, and the reaction is carried out at a temperature between 10 and 30 degrees Celsius . Another method involves reacting 5-dimethylamino-2,3,4,5-tetrahydro-1H-benzodiazepine with paranitrobenzoyl chloride under the action of a soluble silver salt. After deoxidizing the nitro groups, the mixture is reacted with ortho-methyl benzoyl chloride under the action of the soluble silver salt .
化学反应分析
Mozavaptan undergoes various types of chemical reactions, including substitution reactions. Common reagents used in these reactions include silver salts and aprotic solvents. The major products formed from these reactions include different benzamides and benzodiazepines .
科学研究应用
Mozavaptan has several scientific research applications. It is used in the treatment of hyponatremia, particularly in cases where fluid restriction is not effective or tolerated. It has also been investigated for its potential in managing congestive heart failure by reducing fluid overload and improving symptoms. Additionally, Mozavaptan is being studied for its potential use in treating liver cirrhosis, polycystic kidney disease, and heart failure with preserved ejection fraction.
作用机制
Mozavaptan works by antagonizing vasopressin V2 receptors, which are located on renal collecting duct cells. This prevents the binding of vasopressin, thereby promoting aquaresis, which is the excretion of water without electrolyte loss . This mechanism is particularly useful in treating conditions characterized by fluid retention, such as hyponatremia .
相似化合物的比较
Similar compounds include tolvaptan, conivaptan, lixivaptan, and satavaptan . While all these compounds share a similar mechanism of action, Mozavaptan is unique in its specific use for treating hyponatremia in Japan . Additionally, Mozavaptan has shown potential cross-reactivity with tolvaptan, indicating that it may exhibit similar immunological responses .
属性
CAS 编号 |
157378-41-1 |
---|---|
分子式 |
C27H29N3O2 |
分子量 |
427.5 g/mol |
IUPAC 名称 |
N-[4-[(5S)-5-(dimethylamino)-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C27H29N3O2/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31)/t24-/m0/s1 |
InChI 键 |
WRNXUQJJCIZICJ-DEOSSOPVSA-N |
手性 SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCC[C@@H](C4=CC=CC=C43)N(C)C |
规范 SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。